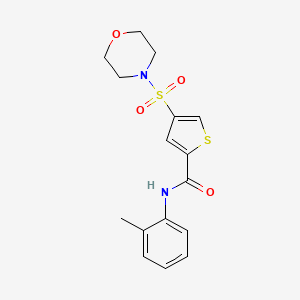
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as NSC-743380, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as sulfonamides, which have been used as antibiotics and diuretics. In recent years, NSC-743380 has gained attention for its potential anticancer properties.
作用機序
The mechanism of action of N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is not fully understood, but it is believed to target a specific protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and migration, which are important processes for cancer cell growth and metastasis. In addition, this compound has been shown to activate the immune system, which can help to further eliminate cancer cells.
実験室実験の利点と制限
One advantage of N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is its selective cytotoxicity against cancer cells, which makes it a promising candidate for chemotherapy. It has also shown good efficacy in various cancer cell lines. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use. In addition, further studies are needed to determine its safety and efficacy in animal models and human clinical trials.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of interest is to further elucidate its mechanism of action and identify the specific proteins that it targets. This could help to optimize its use and identify potential drug combinations. Another area of interest is to test its efficacy in animal models and human clinical trials. This could help to determine its safety and efficacy in a clinical setting. Finally, there is also interest in developing analogs of this compound that may have improved properties, such as increased potency or selectivity.
合成法
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylphenylamine, 4-morpholinylsulfonyl chloride, and 2-thiophenecarboxylic acid in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques.
科学的研究の応用
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been studied for its potential use in cancer treatment. It has been shown to have selective cytotoxicity against cancer cells, while sparing normal cells. This makes it a promising candidate for chemotherapy. This compound has been tested in various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results.
特性
IUPAC Name |
N-(2-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-12-4-2-3-5-14(12)17-16(19)15-10-13(11-23-15)24(20,21)18-6-8-22-9-7-18/h2-5,10-11H,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLWUSUZXWPRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5307496.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5307501.png)
![{1-[(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)methyl]cyclopropyl}methanol](/img/structure/B5307505.png)
![1-ethyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5307508.png)
![2-(ethoxymethyl)-N-methyl-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5307510.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)acrylonitrile](/img/structure/B5307516.png)
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B5307526.png)
![{1-[(2,6-dichlorophenyl)acetyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5307527.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5307534.png)
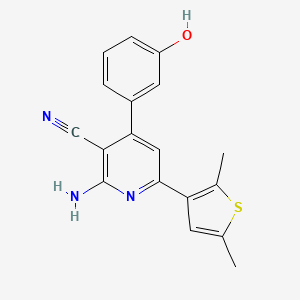
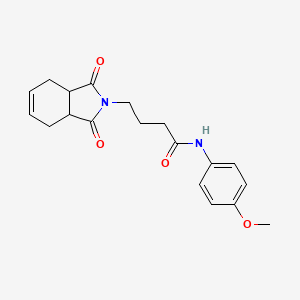
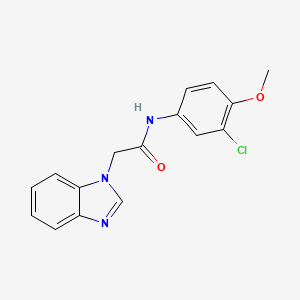
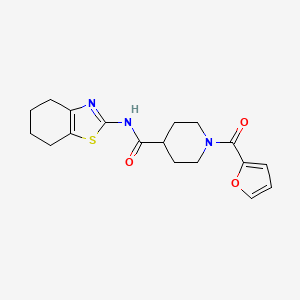
![2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B5307582.png)